molecular formula C20H21N5O2 B2638123 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea CAS No. 946234-63-5

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

Cat. No.: B2638123
CAS No.: 946234-63-5
M. Wt: 363.421
InChI Key: BLBQPBDOJVAJME-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, an aniline moiety, and a urea linkage. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine ring. The methoxy and methyl groups are introduced through specific substitution reactions. The aniline derivative is then coupled with the pyrimidine intermediate under controlled conditions to form the desired product. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to various physiological effects. The exact pathways and targets depend on the context of its use, such as in cancer cells or other biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea: Known for its unique structure and diverse applications.

    1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-chlorophenyl)urea: Similar structure but with a chlorine substituent, leading to different chemical properties.

    1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-bromophenyl)urea: Bromine substituent provides distinct reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various research fields makes it a valuable compound for scientific exploration.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-20(26)25-17-10-8-15(9-11-17)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBQPBDOJVAJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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